molecular formula C11H12N2O2S B254390 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B254390
M. Wt: 236.29 g/mol
InChI Key: MKAKIEINVIKKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is an organic compound that features a cyanomethylthio group and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyanomethylthiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyanomethylthio group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxyphenylacetamide moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((cyanomethyl)thio)-N-(2-chlorophenyl)acetamide
  • 2-((cyanomethyl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((cyanomethyl)thio)-N-(2-nitrophenyl)acetamide

Uniqueness

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C11H12N2O2S/c1-15-10-5-3-2-4-9(10)13-11(14)8-16-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)

InChI Key

MKAKIEINVIKKPH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSCC#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.